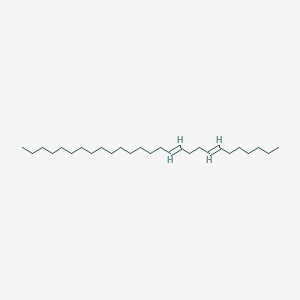
7(Z),11(Z)-Heptacosadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7(Z),11(Z)-Heptacosadiene is a long-chain hydrocarbon with two double bonds located at the 7th and 11th positions in the carbon chain. This compound is part of the class of alkenes and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7(Z),11(Z)-Heptacosadiene typically involves the use of alkyne metathesis or Wittig reactions. These methods allow for the precise placement of double bonds within the carbon chain. For example, a common synthetic route involves the reaction of a suitable alkyne with a catalyst under controlled conditions to produce the desired diene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 7(Z),11(Z)-Heptacosadiene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or diols.
Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions in the carbon chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Scientific Research Applications
7(Z),11(Z)-Heptacosadiene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of alkenes under various conditions.
Biology: This compound can be used in the study of pheromones and other biological signaling molecules.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and coatings.
Mechanism of Action
The mechanism by which 7(Z),11(Z)-Heptacosadiene exerts its effects depends on the specific application. In biological systems, it may interact with specific receptors or enzymes, influencing signaling pathways and cellular responses. The exact molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
7(Z),11(Z)-Nonacosadiene: Another long-chain diene with similar chemical properties.
7(Z),11(Z)-Pentacosadiene: A shorter-chain analogue with comparable reactivity.
Uniqueness: 7(Z),11(Z)-Heptacosadiene is unique due to its specific chain length and the position of its double bonds, which confer distinct physical and chemical properties. These characteristics make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C27H52 |
|---|---|
Molecular Weight |
376.7 g/mol |
IUPAC Name |
(7E,11E)-heptacosa-7,11-diene |
InChI |
InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-27H2,1-2H3/b15-13+,23-21+ |
InChI Key |
RJYQFYALHBHYMG-IDQXUSCUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/CC/C=C/CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCCC=CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


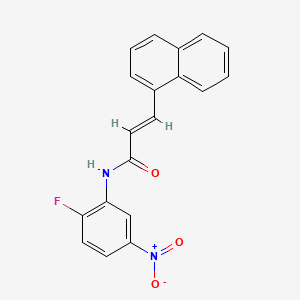
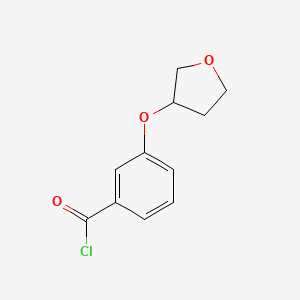
![N-[4-({2-[(3-bromo-4-tert-butylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14811487.png)
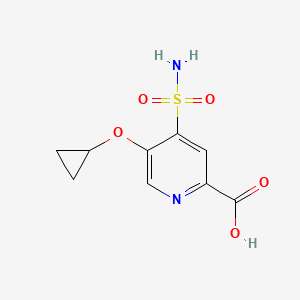
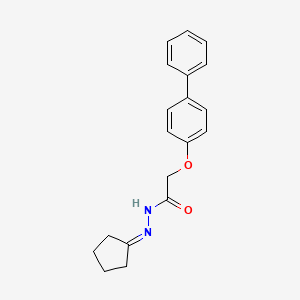

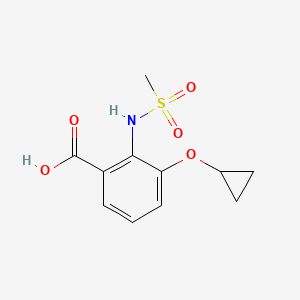
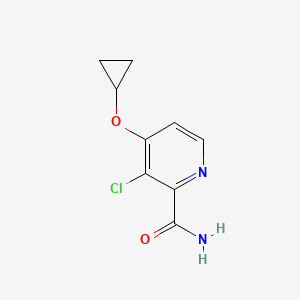
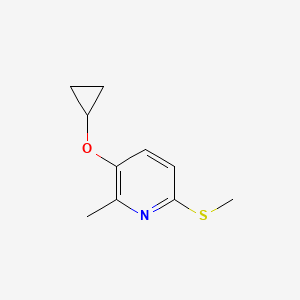
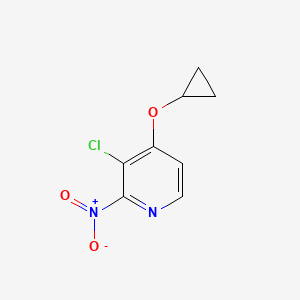
![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14811540.png)
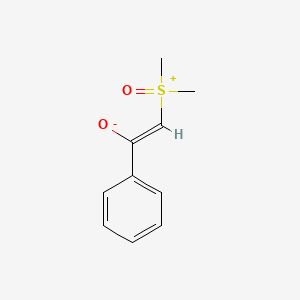
![N-{2-methyl-3-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B14811560.png)
![(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14811573.png)
